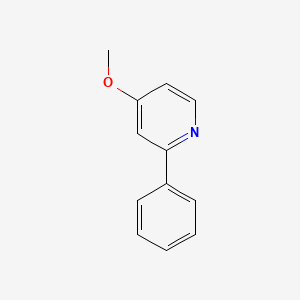

4-Methoxy-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCGUHGNJQWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673503 | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-56-9 | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 4-Methoxy-2-phenylpyridine

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-phenylpyridine

Abstract

Introduction and Molecular Structure

This compound is a substituted aromatic heterocycle featuring a pyridine ring functionalized with a phenyl group at the 2-position and a methoxy group at the 4-position. This substitution pattern creates a molecule with unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the phenyl and methoxy groups modulate the molecule's lipophilicity, solubility, and electronic distribution.[1] Understanding the fundamental physical properties of this compound is critical for its application in synthesis, purification, formulation, and biological screening.

The structural arrangement of this compound dictates its chemical behavior. The methoxy group is a strong electron-donating group by resonance, influencing the reactivity of the pyridine ring. The phenyl substituent adds steric bulk and potential for π-π stacking interactions, which can be crucial in designing molecules for specific biological targets.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Direct experimental data for key physical properties such as melting point and boiling point are not consistently reported in peer-reviewed literature or major chemical databases. However, a combination of supplier information and computationally predicted properties provides a solid foundation for handling and utilizing this compound.

| Property | Value | Source / Method |

| Identifiers | ||

| CAS Number | 53698-56-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-methoxyphenylpyridine, 4-methoxy-2-phenyl-pyridine | [1] |

| Molecular Weight | ||

| Average Mass | 185.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 185.084063974 Da | PubChem (Computed)[1] |

| Physical State | ||

| Appearance | Solid (predicted) | Analogous to 4-phenylpyridine[4] |

| Predicted Properties | ||

| XLogP3 | 2.8 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 22.1 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 (N, O) | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Purity | ||

| Commercial Purity | ≥95-97% | Sigma-Aldrich[5], SynQuest[2], CP Lab Safety[3] |

Causality and Insights:

-

LogP Value: The computed XLogP3 value of 2.8 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but limited solubility in water. This is a critical parameter for drug development, influencing membrane permeability and formulation strategies.[6]

-

Polar Surface Area (PSA): A PSA of 22.1 Ų is relatively low, which often correlates with good cell membrane permeability. This, combined with the LogP value, suggests the compound is a promising candidate for biological screening.

-

Physical State: The parent compound, 4-phenylpyridine, is a crystalline solid with a melting point of 77-78°C.[4] The addition of a methoxy group increases the molecular weight and polarity, which could potentially raise the melting point further due to enhanced intermolecular interactions.

Spectroscopic Profile (Predictive Analysis)

No definitive, published spectra for this compound were identified. The following sections provide a predictive analysis based on the known spectral data of its close isomer, 2-(4-Methoxyphenyl)pyridine[7], and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.6 | d | 1H | H6 (Py) | The proton ortho to the pyridine nitrogen is typically the most deshielded. |

| ~7.8 - 8.0 | m | 2H | H2', H6' (Ph) | Protons on the phenyl ring ortho to the pyridine are deshielded by the ring current and proximity to the heterocycle. |

| ~7.3 - 7.5 | m | 3H | H3', H4', H5' (Ph) | Meta and para protons on the phenyl ring. |

| ~7.0 | d | 1H | H5 (Py) | Proton on the pyridine ring meta to the nitrogen. |

| ~6.8 | s | 1H | H3 (Py) | Proton ortho to the methoxy group and meta to the nitrogen. |

| ~3.9 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C4 (Py) | Carbon attached to the electron-donating methoxy group is highly shielded, but in pyridines, the C4 position is electronically distinct. |

| ~157 | C2 (Py) | Carbon attached to the phenyl group and adjacent to the nitrogen. |

| ~150 | C6 (Py) | Carbon adjacent to the nitrogen. |

| ~138 | C1' (Ph) | Quaternary carbon of the phenyl ring attached to the pyridine. |

| ~129 | C3', C5' (Ph) | Phenyl ring carbons. |

| ~128 | C4' (Ph) | Phenyl ring carbon. |

| ~127 | C2', C6' (Ph) | Phenyl ring carbons. |

| ~108 | C5 (Py) | Pyridine ring carbon. |

| ~106 | C3 (Py) | Pyridine ring carbon. |

| ~56 | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Py & Ph rings) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600 & ~1500 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| ~1580 & ~1480 | Medium-Strong | C=C Stretch | Phenyl Ring |

| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |

| 1050 - 1010 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |

| Below 900 | Variable | C-H Out-of-plane Bend | Substituted Aromatic Rings |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺·): The primary peak is expected at m/z = 185 , corresponding to the molecular weight of the compound. Due to the aromatic nature, this peak should be relatively intense.

-

Key Fragments:

-

m/z = 170 (M-15): Loss of a methyl radical (·CH₃) from the methoxy group. This is a very common fragmentation pathway for methyl ethers.[9]

-

m/z = 154 (M-31): Loss of a methoxy radical (·OCH₃).

-

m/z = 142 (M-43): Loss of a CH₃CO radical, though less common, can occur through rearrangement.

-

m/z = 77: Phenyl cation (C₆H₅⁺), a common fragment from phenyl-substituted compounds.

-

Standard Experimental Methodologies

To ensure data integrity and reproducibility, the physical properties of novel compounds like this compound must be determined using standardized protocols.

General Workflow for Physicochemical Characterization

Figure 2: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Validation: For a pure substance, the melting range should be narrow (0.5-2°C). This protocol ensures accuracy by slowing the heating rate near the melting point, allowing for thermal equilibrium.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which is critical for high resolution.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a compound of significant interest with physicochemical properties that make it suitable for applications in drug discovery and materials science. While a complete experimental dataset is not yet available in the public domain, this guide provides a robust, predictive framework for its key physical and spectroscopic characteristics. The provided methodologies offer a standardized approach for researchers to determine these properties experimentally, ensuring the generation of high-quality, reproducible data. As research into this and related pyridine derivatives continues, a full experimental characterization will be invaluable to the scientific community.

References

- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 53698-56-9 [sigmaaldrich.com]

- 6. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

4-Methoxy-2-phenylpyridine molecular weight

An In-Depth Technical Guide to 4-Methoxy-2-phenylpyridine

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple data sheet to offer insights into the molecule's structural significance, reactivity, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance

This compound is a substituted aromatic heterocycle belonging to the phenylpyridine class. The strategic placement of a phenyl group at the 2-position and an electron-donating methoxy group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties. Phenylpyridine scaffolds are of significant interest in medicinal chemistry as they are present in numerous bioactive molecules and serve as privileged structures for targeting a range of biological entities. Furthermore, their coordination properties make them valuable ligands in catalysis and key components in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

This document serves as a foundational guide to its core physicochemical properties, a practical reference for its characterization, and a discussion of its potential in synthetic applications.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is rooted in its quantitative and structural data. These properties are critical for everything from reaction stoichiometry calculations to analytical characterization and computational modeling.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 185.084063974 Da | PubChem[1] |

| CAS Number | 53698-56-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

Molecular Structure and Functional Group Analysis

The structure of this compound dictates its chemical behavior. Understanding the interplay between its constituent parts is key to predicting its reactivity and utility.

Caption: 2D structure of this compound.

-

Pyridine Ring: A six-membered heteroaromatic ring containing one nitrogen atom. The nitrogen atom is a weak base and provides a site for coordination with metal ions.

-

Phenyl Group: Attached at the 2-position, this bulky, hydrophobic group influences the molecule's solubility and can engage in π-π stacking interactions, a key consideration in both crystal engineering and drug-receptor binding.

-

Methoxy Group (-OCH₃): Located at the 4-position, this is a strong electron-donating group by resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This electronic modification significantly impacts the ring's reactivity towards electrophiles and modulates the basicity of the pyridine nitrogen.

Synthetic Strategy and Workflow

While numerous specific synthetic routes exist for substituted pyridines, a robust and versatile approach for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is widely used in pharmaceutical and academic labs due to its reliability and tolerance of various functional groups.

Causality of Choice: The Suzuki coupling is chosen for its high yields, mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and halo-pyridines). The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, which is a well-understood and predictable process.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Analytical Characterization: A Self-Validating Protocol

Accurate structural confirmation is paramount. The following protocols for standard spectroscopic techniques serve as a self-validating system for any synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~ δ 8.3-8.5 ppm: A doublet, corresponding to the proton at the 6-position of the pyridine ring, adjacent to the nitrogen.

-

~ δ 7.9-8.1 ppm: A doublet of doublets, from the ortho-protons of the phenyl ring.

-

~ δ 7.3-7.5 ppm: A multiplet, encompassing the meta- and para-protons of the phenyl ring.

-

~ δ 6.7-6.9 ppm: A doublet and a doublet of doublets, corresponding to the protons at the 3- and 5-positions of the pyridine ring.

-

~ δ 3.9 ppm: A sharp singlet (3H), characteristic of the methoxy group protons.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Approximately 10-12 distinct signals would be expected in the aromatic region (δ 105-165 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The carbon of the methoxy group itself would appear around δ 55 ppm.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Following this, acquire a ¹³C NMR spectrum, which will require a longer acquisition time to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Result (Electron Impact, EI): A prominent molecular ion (M⁺) peak should be observed at an m/z (mass-to-charge ratio) of approximately 185.22. Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 170.

Applications in Drug Development and Materials Science

The this compound scaffold is a valuable building block for creating more complex molecules with tailored functions.

-

Medicinal Chemistry: As a heterocyclic core, it can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Arylpyridines are known to act as hinges in kinase inhibitors, and the methoxy group can be used to fine-tune solubility and metabolic stability.

-

Materials Science: Phenylpyridine derivatives are classic ligands for creating phosphorescent metal complexes (e.g., with Iridium) used in OLED technology. The electronic properties conferred by the methoxy group can modulate the emission color and efficiency of such materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is more than the sum of its atoms; it is a strategically designed chemical entity with significant potential. Its molecular weight of 185.22 g/mol is a fundamental starting point, but its true value lies in a nuanced understanding of its structure, reactivity, and characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this versatile compound in pioneering research in medicine and materials science.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-2-phenylpyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for regulatory approval. This guide provides a comprehensive, technically-grounded walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 4-Methoxy-2-phenylpyridine. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, we present a self-validating workflow that moves from molecular formula to final, confirmed connectivity. This document is designed to serve as a practical reference, detailing not only the experimental protocols but also the critical logic behind the interpretation of complex spectral data.

Introduction: The Importance of Structural Integrity

This compound is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a methoxy group. Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The precise arrangement of substituents dictates the molecule's steric and electronic properties, which in turn govern its biological activity. Therefore, confirming the isomeric identity—in this case, the 2-phenyl and 4-methoxy substitution pattern—is of paramount importance. This guide outlines the logical, multi-technique approach required to achieve this confirmation with the highest degree of scientific certainty.[1][2]

The Analytical Workflow: An Integrated Spectroscopic Approach

Our approach begins with determining the molecular mass and formula, proceeds to identify key functional groups, and culminates in mapping the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step is to determine the exact molecular weight and, from that, the molecular formula. High-resolution mass spectrometry provides mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the pyridine nitrogen is readily protonated.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass.

Data Interpretation: The molecular formula of this compound is C₁₂H₁₁NO.[4][5] The expected monoisotopic mass is 185.0841 g/mol .[4] An HRMS experiment should yield an [M+H]⁺ ion at m/z 186.0919. The presence of a single nitrogen atom is consistent with the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms.[6]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic rings, the C-O ether linkage, and the pyridine C=N bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation: The IR spectrum provides clear evidence for the key structural components:

-

~3050-3030 cm⁻¹: Aromatic C-H stretching. These bands appear at a frequency slightly higher than the typical alkane C-H stretch (~3000 cm⁻¹).[7][8][9]

-

~1600, 1580, 1500, 1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. This series of sharp peaks is highly characteristic of aromatic and heteroaromatic systems.[8][10]

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group). This is a key diagnostic peak.

-

~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

-

~900-675 cm⁻¹: C-H out-of-plane (OOP) bending. The exact position of these strong bands can provide clues about the substitution pattern of the aromatic rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed connectivity of a molecule.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC should be used.[11][12]

¹H NMR Spectroscopy: Mapping the Protons

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).

Data Interpretation: The structure C₁₂H₁₁NO contains 11 protons. The methoxy group (-OCH₃) accounts for 3 protons, leaving 8 aromatic protons.

-

Phenyl Ring Protons (5H): These will appear in the typical aromatic region (δ 7.0-8.0 ppm). The substitution at the 2-position of the pyridine will influence their pattern.

-

Pyridine Ring Protons (3H): These protons are on a heteroaromatic ring and will also be in the aromatic region, often with distinct chemical shifts. The proton adjacent to the nitrogen (H6) is typically the most downfield.

-

Methoxy Protons (3H): This will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (including C2, C4, and the phenyl C1') are absent in the DEPT-135 spectrum.

Data Interpretation: The structure has 12 carbons.

-

Aromatic Carbons: 11 carbons (5 from the phenyl ring, 6 from the pyridine ring) will appear in the δ 110-165 ppm region.

-

Methoxy Carbon: 1 carbon will appear as a signal around δ 55 ppm.

-

DEPT-135: We expect to see 8 positive signals (8 aromatic CH groups) and one positive signal for the CH₃ group. The quaternary carbons (C2, C4, C1') will be absent.

2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments establish correlations between nuclei, allowing for the definitive assembly of molecular fragments.[13][14][15]

-

COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments across quaternary carbons.[14][16]

Caption: Key 2D NMR correlations for structure confirmation.

Integrated Data Interpretation:

-

Assigning the Methoxy Group: A strong singlet in the ¹H NMR (~δ 3.9 ppm) integrating to 3H is the methoxy group. The HSQC spectrum will show a correlation from these protons to a carbon at ~δ 55 ppm. Crucially, the HMBC spectrum will show a three-bond correlation from the methoxy protons to the carbon at the 4-position (C4) of the pyridine ring, confirming its location.

-

Mapping the Pyridine Ring: The COSY spectrum will reveal the connectivity of the pyridine protons. We expect to see a correlation between H5 and H6. A weaker, four-bond (meta) coupling might be visible between H3 and H5. The HSQC will link H3, H5, and H6 to their respective carbons.

-

Mapping the Phenyl Ring: The COSY spectrum will show correlations between adjacent protons on the phenyl ring (H2' to H3', H3' to H4').

-

Connecting the Rings: The final and most critical step is linking the two rings. The HMBC spectrum is essential here. Correlations will be observed from the phenyl protons H2' and H6' to the pyridine carbon C2. Likewise, correlations from the pyridine proton H3 will be seen to the quaternary carbon C2. These correlations unambiguously establish the C2-C1' bond, confirming the 2-phenyl substitution pattern.

Summary of Spectroscopic Data

| Technique | Observation | Inference |

| HRMS | [M+H]⁺ peak at m/z 186.0919 | Molecular Formula: C₁₂H₁₁NO |

| IR | ~3050, 1600-1450, 1250 cm⁻¹ | Aromatic C-H, Aromatic Rings, Aryl Ether |

| ¹H NMR | δ ~7.0-8.5 (8H, m), δ ~3.9 (3H, s) | 8 aromatic protons, 3 methoxy protons |

| ¹³C NMR | δ ~110-165 (11 signals), δ ~55 (1 signal) | 11 aromatic carbons, 1 methoxy carbon |

| DEPT-135 | 9 positive signals, 3 absent signals | 8 CH, 1 CH₃, 3 Quaternary Carbons |

| COSY | Correlations between adjacent aromatic H's | Confirms proton spin systems on each ring |

| HSQC | 9 cross-peaks in the aromatic region | Links each proton to its directly attached carbon |

| HMBC | Key correlations: OCH₃↔C4, H2'↔C2 | Confirms methoxy position and phenyl position |

Conclusion

The structure of this compound is definitively elucidated through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the required functional groups. The detailed connectivity is unambiguously determined by a suite of 1D and 2D NMR experiments. The key HMBC correlations between the methoxy protons and the pyridine C4, and between the phenyl protons and the pyridine C2, provide irrefutable evidence for the assigned substitution pattern. This multi-faceted, self-validating workflow represents the gold standard in chemical structure elucidation, ensuring the highest level of confidence for research and development applications.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. jchps.com [jchps.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 6. youtube.com [youtube.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. emerypharma.com [emerypharma.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-phenylpyridine Derivatives

Foreword: The Strategic Importance of the 4-Methoxy-2-phenylpyridine Scaffold

The this compound structural motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the versatile phenyl substituent on the pyridine core, make it a crucial building block for a diverse array of functional molecules. From novel therapeutic agents targeting complex disease pathways to advanced organic electronics, the demand for efficient and scalable synthetic routes to these derivatives is ever-present. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound derivatives, with a focus on the underlying principles, practical execution, and comparative analysis of the most effective methodologies. We will delve into the nuances of modern cross-coupling reactions and direct arylation strategies, providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to excel in this area of synthetic chemistry.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound derivatives begins with a retrosynthetic analysis. This process allows us to identify the key bond disconnections and, consequently, the most viable forward synthetic strategies.

As illustrated in Figure 1, two primary disconnection strategies emerge:

-

Disconnection A (C2-C(phenyl) bond): This is the most common and versatile approach, relying on the formation of the bond between the pyridine C2 position and the phenyl ring. This strategy leverages powerful and well-established transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, as well as more recent direct C-H arylation methods.

-

Disconnection B (Pyridine Ring Formation): This approach involves constructing the substituted pyridine ring from acyclic precursors. While historically significant, classical named reactions for pyridine synthesis like the Kröhnke, Hantzsch, and Guareschi-Thorpe syntheses are often less efficient for producing specific substitution patterns like the one in our target molecule. These methods will be briefly discussed for their foundational importance.

This guide will focus primarily on the more modern and efficient strategies derived from Disconnection A.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 2-Arylpyridine Synthesis

The palladium-catalyzed cross-coupling of a 2-halopyridine with an organometallic phenylating agent is the most robust and widely employed method for the synthesis of 2-phenylpyridine derivatives. The choice between the Suzuki-Miyaura and Negishi couplings often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

The Suzuki-Miyaura Coupling: A Versatile and Practical Approach

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

For the synthesis of this compound, the key starting materials are a 2-halo-4-methoxypyridine (where the halide is typically Br or Cl) and phenylboronic acid. The reactivity of the C-X bond is crucial, with the order being I > Br > Cl. While 2-bromo-4-methoxypyridine is a common and reactive substrate, the chloro-analogue is often more cost-effective for large-scale synthesis, though it may require more active catalytic systems.

This protocol is adapted from established procedures for the Suzuki coupling of 2-bromopyridine derivatives.[2]

Materials:

-

2-Bromo-4-methoxypyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried Schlenk flask and magnetic stir bar

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[2]

-

Using a syringe, add the degassed 1,4-dioxane and water.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

-

Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-90 | [2][3] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-85 | [4] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-80 | 80-95 | [1] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive organic halides, such as aryl chlorides. However, organozinc reagents are also more sensitive to moisture and air, necessitating stricter anhydrous and inert reaction conditions.[5]

The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling, with the key difference being the transmetalation step involving the organozinc species.

The phenylzinc reagent can be prepared in situ from a phenyl halide (e.g., bromobenzene or iodobenzene) and activated zinc metal, or via transmetalation from phenyllithium or a phenyl Grignard reagent with a zinc salt (e.g., ZnCl₂).[6] The latter is often preferred for its milder conditions and better functional group tolerance.[6]

This is a generalized protocol based on established methods for Negishi couplings of 2-halopyridines.[5][6]

Materials:

-

2-Chloro-4-methoxypyridine (1.0 mmol, 1.0 equiv.)

-

Phenylzinc chloride (1.2 mmol, 1.2 equiv., prepared in situ or from a commercial solution)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried Schlenk flask and magnetic stir bar

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add a solution of 2-chloro-4-methoxypyridine in anhydrous THF.

-

To this solution, add the phenylzinc chloride solution at room temperature.

-

In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-8 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | THF | 65-70 | 70-88 | [5][6] |

| Pd₂(dba)₃ / XPhos | THF or Dioxane | 80-100 | 75-92 | [7] |

| Ni(acac)₂ / PPh₃ | THF | 60-70 | 65-80 | [8] |

Table 2: Representative Conditions for Negishi Coupling of 2-Halopyridines

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyridine ring with a halogen.[9] In this approach, a C-H bond on the pyridine ring is directly coupled with an arylating agent, typically an aryl halide or a diaryliodonium salt.

A significant challenge in the direct C-H arylation of substituted pyridines is controlling the regioselectivity. For 4-methoxypyridine, the electron-donating methoxy group can activate the C3 and C5 positions towards electrophilic attack, while the nitrogen atom's lone pair can direct metallation to the C2 and C6 positions. This can lead to mixtures of isomers. However, careful selection of the catalyst, ligand, and reaction conditions can favor arylation at the desired C2 position. Some studies have shown that for pyridines with a methoxy group at the C2 position, C-H arylation can occur at both the C3 and C4 positions, indicating the complex interplay of electronic and steric effects.[10]

This is a representative protocol based on modern C-H activation methodologies.[9][11] Optimization is often required to achieve high regioselectivity.

Materials:

-

4-Methoxypyridine (1.0 mmol, 1.0 equiv.)

-

Iodobenzene (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Nitrogen or Argon gas (high purity)

-

Sealed reaction vessel

Procedure:

-

To a sealable reaction vessel, add 4-methoxypyridine, iodobenzene, Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add anhydrous DMA via syringe.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction for the formation of the desired product and potential isomers by GC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography, carefully separating the desired 2-phenyl isomer from other arylated products.

| Arylating Agent | Catalyst System | Additive | Temperature (°C) | Regioselectivity (ortho vs. meta/para) | Reference |

| Aryl Bromide | Pd(OAc)₂ / PCy₃·HBF₄ | PivOH | 120 | Moderate to Good | [12] |

| Diaryliodonium Salt | Pd(OAc)₂ | Acetic Acid | 100 | Good to Excellent | [11] |

| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | 140 | Substrate Dependent | [13] |

Table 3: Conditions for Direct C-H Arylation of Pyridines

Classical Pyridine Syntheses: A Brief Overview

While modern cross-coupling and C-H activation methods are generally superior for synthesizing specifically substituted pyridines like this compound, classical named reactions provide the foundational logic for pyridine ring construction.

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[7] It is a versatile method for producing 2,4,6-trisubstituted pyridines.[7]

-

Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[14] It initially forms a dihydropyridine, which is then oxidized to the pyridine.[14]

-

Guareschi-Thorpe Condensation: This reaction synthesizes pyridine derivatives through the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.

-

Boger Pyridine Synthesis: This is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine nucleus.[6]

While powerful for generating diverse pyridine libraries, these methods often lack the regiocontrol needed to efficiently produce a specific isomer like this compound without extensive optimization and potential for side products.

Conclusion and Future Outlook

The synthesis of this compound derivatives is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings offering robust and high-yielding pathways. The choice between these two methods will largely be dictated by the availability and cost of the starting 2-halo-4-methoxypyridine and the desired functional group tolerance. Direct C-H arylation presents a more atom-economical and elegant approach, though challenges in regioselectivity must be carefully addressed through catalyst and condition screening.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of these important heterocyclic compounds. Advances in catalyst design, particularly in the realm of base metal catalysis (e.g., nickel, copper, and iron), may soon provide more sustainable and cost-effective alternatives to palladium. Furthermore, the continued exploration of regioselective C-H activation will undoubtedly unlock new and more direct routes to a wider array of functionalized this compound derivatives, further empowering innovation in drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mild High-Yielding Site-Selective C–H Arylation of Arenes [zora.uzh.ch]

- 14. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methoxy-2-phenylpyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 4-Methoxy-2-phenylpyridine, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details its structural identification, physicochemical properties, a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, and comprehensive spectroscopic characterization. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory application. Furthermore, this guide explores the compound's emerging applications, particularly in medicinal chemistry, grounding its utility in peer-reviewed contexts. All data and protocols are presented to meet the highest standards of scientific integrity and reproducibility.

Introduction and Nomenclature

This compound is a substituted pyridine derivative featuring a methoxy group at the 4-position and a phenyl group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a valuable intermediate, imparting specific electronic and steric properties that are leveraged in the synthesis of more complex molecular architectures.

The nomenclature for this compound is unambiguous. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name is This compound [1]. This name is derived by identifying the parent heterocycle as pyridine, with substituents numbered to give the lowest possible locants.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 53698-56-9[1]

-

Molecular Formula: C₁₂H₁₁NO[1]

-

Canonical SMILES: COC1=CC(=NC=C1)C2=CC=CC=C2[1]

-

InChIKey: OXUCGUHGNJQWMT-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is fundamental for its application in research and development. The data presented below has been aggregated from validated chemical databases.

Physicochemical Data

The physical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for assessing its stability under various conditions.

| Property | Value | Source(s) |

| Molecular Weight | 185.22 g/mol | [1] |

| Monoisotopic Mass | 185.084063974 Da | [1] |

| XlogP | 2.8 | [1] |

| Purity (Typical) | ≥95% - 97% | [2][3] |

Predicted Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While comprehensive experimental spectra are often proprietary, predicted data provides a reliable benchmark for characterization. The following table outlines the predicted collision cross-section (CCS) values for various adducts in mass spectrometry, which are useful for identification in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 186.09134 | 138.1 | |

| [M+Na]⁺ | 208.07328 | 146.5 | |

| [M-H]⁻ | 184.07678 | 143.6 | |

| [M]⁺ | 185.08351 | 138.7 |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.[4][5]

The selected pathway involves the reaction of a 2-halopyridine derivative with phenylboronic acid. Specifically, using 2-chloro-4-methoxypyridine or 2-bromo-4-methoxypyridine as the electrophilic partner offers a reliable and scalable route to the target compound.

Rationale for Experimental Design

-

Choice of Catalyst: A palladium(0) species is the active catalyst. While various pre-catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is highly effective as it readily provides the active Pd(0) species in solution.[6] Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

Role of the Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate.[5]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.[6]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.

Synthesis & Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and reagent purity.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 eq) to the flask. The mixture may change color upon addition.

-

Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond acceptors and engage in various biological interactions. The 2-phenylpyridine motif, in particular, is a core component of numerous biologically active molecules.

-

Pharmaceutical Intermediates: this compound serves as a crucial building block for more complex molecules. The methoxy group can be a site for further functionalization, or it can be strategically retained to influence the electronic properties and metabolic stability of a final drug candidate.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in kinase inhibitors, where the nitrogen atom often interacts with the hinge region of the enzyme's active site. The phenyl group can be further substituted to target specific pockets and improve potency and selectivity.

-

Material Science: Phenylpyridine derivatives are also investigated in material science, particularly in the development of organic light-emitting diodes (OLEDs), where their electronic properties are harnessed.

While direct biological activity for this compound is not extensively reported, its derivatives are of significant interest. For instance, pyrazole, pyridine, and pyrimidine derivatives are explored as potential antitumor candidates targeting growth factor receptors like EGFR and VEGFR-2.[7] The core structure of this compound provides a robust starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.[7]

Safety and Handling

This compound should be handled with standard laboratory precautions. According to the Globally Harmonized System (GHS) classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.[1]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a well-defined chemical entity with significant value as a synthetic intermediate. Its preparation is reliably achieved through established methods like the Suzuki-Miyaura coupling, a protocol detailed in this guide. The compound's structural features make it an attractive scaffold for the development of novel compounds in medicinal chemistry and material science. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this versatile building block in their scientific endeavors.

References

- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53698-56-9 [sigmaaldrich.com]

- 3. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Workflow: A Strategy for Structural Confirmation

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxy-2-phenylpyridine

This guide provides a detailed analysis of the spectroscopic data for this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. As researchers and drug development professionals, a precise understanding of a molecule's structural and electronic properties is paramount. This document moves beyond a simple data repository to offer a field-proven perspective on why specific analytical techniques are chosen and how the resulting data are interpreted to provide an unambiguous structural elucidation.

The structural integrity of any synthesized compound must be validated through a multi-faceted analytical approach. For a molecule like this compound (C₁₂H₁₁NO), relying on a single technique is insufficient. Instead, we leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that ensures the identity and purity of the target compound.[1]

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Monoisotopic Mass | 185.084063974 Da | [2] |

| CAS Number | 53698-56-9 | [2][3] |

The characterization of a novel or synthesized compound follows a logical progression. We begin with techniques that provide broad information about the carbon-hydrogen framework (NMR), proceed to confirm the overall mass and formula (MS), and finalize the analysis by identifying key functional groups (IR). This workflow ensures a comprehensive and efficient confirmation of the molecular structure.

Figure 1: A representative workflow for the spectroscopic validation of a synthesized organic compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the cornerstone of structural analysis in organic chemistry.[4] It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Expertise & Experience: Experimental Rationale

The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds like this compound due to its good solubilizing power and relatively simple residual solvent peak. A typical sample concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a strong signal-to-noise ratio in a reasonable acquisition time on a modern 400-600 MHz spectrometer.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Vortex the vial to ensure complete dissolution. Using a pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.[5]

-

Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the probe.

-

Spectrometer Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

Data Collection: Acquire the ¹H NMR spectrum using a standard pulse-acquire experiment. Typically, 8 to 16 scans are sufficient. Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze their chemical shifts, multiplicities, and coupling constants.

Data Presentation & Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyridine ring, and the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~7.95 | m | 2H | H-2', H-6' |

| ~7.45 | m | 3H | H-3', H-4', H-5' |

| ~7.10 | d | 1H | H-5 |

| ~6.70 | dd | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are based on analysis of similar structures found in the literature.[6][7]

In-Depth Analysis:

-

Phenyl Protons (H-2' to H-6'): The five protons of the phenyl group typically appear as a complex multiplet between 7.40 and 8.00 ppm. The two ortho protons (H-2', H-6') are the most deshielded due to their proximity to the electron-withdrawing pyridine ring and will appear furthest downfield within this group.[7]

-

Pyridine Protons (H-3, H-5, H-6):

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, causing it to resonate at the lowest field (~8.45 ppm) as a doublet.[8]

-

H-5 & H-3: These protons are on the pyridine ring. H-5 will likely appear as a doublet, while H-3 will be a doublet of doublets due to coupling with both H-5 and H-6 (though long-range coupling may be small). The electron-donating methoxy group at C-4 will shield these protons, shifting them upfield relative to unsubstituted pyridine.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately 3.90 ppm.[6]

Figure 2: Structural assignment of proton signals in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[9] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly. The experiment is run using a carbon-observe pulse program with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and more scans (e.g., 256 to 1024) are generally required compared to ¹H NMR.

Data Presentation & Analysis

The molecule has 12 carbon atoms, but due to symmetry in the phenyl ring, fewer than 12 signals might be expected if signal overlap occurs.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 |

| ~158.0 | C-2 |

| ~150.0 | C-6 |

| ~138.5 | C-1' |

| ~129.0 | C-3', C-5' |

| ~128.5 | C-4' |

| ~126.5 | C-2', C-6' |

| ~108.0 | C-5 |

| ~106.0 | C-3 |

| ~55.5 | -OCH₃ |

Note: Predicted chemical shifts are based on established data for substituted pyridines and aromatic ethers.[6][10]

In-Depth Analysis:

-

sp² Carbons: The aromatic and pyridine ring carbons resonate in the downfield region (100-170 ppm).

-

C-4: The carbon directly attached to the electron-donating methoxy oxygen (C-4) is the most deshielded sp² carbon, appearing furthest downfield.

-

C-2 and C-6: The carbons adjacent to the nitrogen in the pyridine ring are also significantly deshielded.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of ~125-139 ppm. The ipso-carbon (C-1') is often identifiable by its lower intensity.

-

-

sp³ Carbon: The only sp³-hybridized carbon is from the methoxy group (-OCH₃), which will appear significantly upfield at ~55.5 ppm.[6]

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula.

Expertise & Experience: Ionization Strategy

For a molecule like this compound, which contains a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode is the ideal choice.[11] This "soft" ionization technique protonates the molecule, typically at the pyridine nitrogen, to generate an abundant even-electron [M+H]⁺ ion with minimal fragmentation. This allows for the unambiguous determination of the monoisotopic mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, [M+H]⁺ ions are formed.

-

Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of high resolution.

-

Data Interpretation: Identify the m/z value of the most abundant ion in the spectrum, which corresponds to the protonated molecule.

Data Presentation & Analysis

| Parameter | Theoretical Value | Observed m/z |

| Molecular Formula | C₁₂H₁₁NO | - |

| Exact Mass | 185.0841 | - |

| [M+H]⁺ Ion | 186.0919 | ~186.091 |

In-Depth Analysis:

The primary goal is to observe the protonated molecular ion, [C₁₂H₁₂NO]⁺, at an m/z value that matches the calculated exact mass. The observation of a peak at m/z ≈ 186.0919 confirms the molecular weight and, with high-resolution instrumentation, the elemental composition C₁₂H₁₁NO. If a harder ionization technique like Electron Ionization (EI) were used, fragmentation would be more pronounced, potentially showing loss of a methyl group (-15 Da) or a methoxy group (-31 Da).

Figure 3: A simplified potential fragmentation pathway for this compound under mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR

A spectrum can be obtained by placing a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and acquiring the spectrum. This requires minimal sample preparation.

Data Presentation & Analysis

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl & Pyridine) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600, ~1500 | Strong | C=C / C=N Stretch | Aromatic & Pyridine Rings |

| ~1250 | Strong | C-O-C Stretch | Aryl-alkyl ether |

| ~830 | Strong | C-H Bend | Out-of-plane bending (Aromatic) |

Note: Wavenumbers are based on characteristic absorption frequencies for the given functional groups.[12][13][14]

In-Depth Analysis:

The IR spectrum provides clear, confirmatory evidence for the key structural components:

-

Aromatic System: The presence of peaks above 3000 cm⁻¹ (aromatic C-H stretch) and the strong absorptions around 1600 and 1500 cm⁻¹ (ring stretching) confirm the phenyl and pyridine rings.[14]

-

Ether Linkage: A strong, characteristic band around 1250 cm⁻¹ is indicative of the aryl-alkyl C-O-C asymmetric stretch of the methoxy group.[13]

-

Aliphatic Group: The bands between 2950 and 2850 cm⁻¹ confirm the presence of the sp³ C-H bonds of the methyl group.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a cohesive and unambiguous structural confirmation. ¹H and ¹³C NMR precisely map the hydrogen and carbon framework, Mass Spectrometry verifies the molecular formula, and IR Spectroscopy confirms the presence of key functional groups. This integrated analytical approach represents a gold standard in chemical research, ensuring the foundational accuracy required for subsequent studies in drug development and materials science.

References

- 1. ijres.org [ijres.org]

- 2. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 53698-56-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. rsc.org [rsc.org]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. researchgate.net [researchgate.net]

- 14. academicedgepress.co.uk [academicedgepress.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-2-phenylpyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-methoxy-2-phenylpyridine (C₁₂H₁₁NO). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass analysis, predictable fragmentation patterns, and the causal logic behind experimental design.

Introduction: The Analytical Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is a critical step in its synthesis and application. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for confirming the identity and purity of this molecule. This guide will explore the expected mass spectrometric behavior of this compound, providing a predictive framework for its analysis.

Core Molecular Properties

A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight (Average) | 185.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 185.084063974 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

The precise monoisotopic mass is the cornerstone of high-resolution mass spectrometry, allowing for unambiguous identification of the molecular ion.

Experimental Protocol: Acquiring a Mass Spectrum

The following protocol outlines a standard procedure for the analysis of this compound using a common technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a reproducible and interpretable electron ionization mass spectrum.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Standard non-polar capillary column (e.g., DB-5ms).

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL range).

GC-MS Parameters:

-